![molecular formula C9H11IN2 B1439342 3-Iodo-2-pyrrolidin-1-ylpyridine CAS No. 1235440-37-5](/img/structure/B1439342.png)
3-Iodo-2-pyrrolidin-1-ylpyridine
Overview
Description
3-Iodo-2-pyrrolidin-1-ylpyridine, also known as IPP, is a heterocyclic compound that belongs to the pyrrolidine family. It has a CAS Number of 1235440-37-5 and a molecular weight of 274.1 . The compound has been garnering attention from researchers due to its potential therapeutic properties.
Molecular Structure Analysis
The molecular structure of 3-Iodo-2-pyrrolidin-1-ylpyridine is represented by the linear formula C9H11IN2 . The InChI code for the compound is 1S/C9H11IN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 .Physical And Chemical Properties Analysis
3-Iodo-2-pyrrolidin-1-ylpyridine has a molecular weight of 274.1 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles
“3-Iodo-2-pyrrolidin-1-ylpyridine” plays a crucial role in the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .
Versatile Synthons in Organic Synthesis
Pyrrolidin-2-ones, which can be synthesized using “3-Iodo-2-pyrrolidin-1-ylpyridine”, are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . They are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Synthesis of Drugs, Dyes, Pigments, and Other Fine Chemicals
Iodo-substituted pyrroles, which can be synthesized using “3-Iodo-2-pyrrolidin-1-ylpyridine”, are highly valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Research and Development in Life Sciences
“3-Iodo-2-pyrrolidin-1-ylpyridine” is used in the field of life sciences for research and development purposes . It’s a high-quality compound that is used in various life science applications .
Analytical Chromatography
“3-Iodo-2-pyrrolidin-1-ylpyridine” is used in analytical chromatography, a method used to separate and analyze complex mixtures .
Production of Commercial Chemicals
“3-Iodo-2-pyrrolidin-1-ylpyridine” is used in the production of commercial chemicals . It’s a key ingredient in the manufacturing process of various commercial products .
properties
IUPAC Name |
3-iodo-2-pyrrolidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKJHWMKYQKQIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2-pyrrolidin-1-ylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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